molecular formula C8H7NO B195798 Oxindole CAS No. 59-48-3

Oxindole

Cat. No. B195798
CAS RN: 59-48-3
M. Wt: 133.15 g/mol
InChI Key: JYGFTBXVXVMTGB-UHFFFAOYSA-N
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Description

Oxindole (2-indolone) is an aromatic heterocyclic organic compound with the formula C6H4CHC(O)NH . It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . Oxindole is a modified indoline with a substituted carbonyl at the second position of the 5-member indoline ring .


Synthesis Analysis

Oxindole synthesis involves a highly regioselective palladium-catalyzed cyclization that converts α-chloroacetanilides to oxindoles in good to excellent yields . The process has high functional group compatibility and uses 2-(di-tert-butylphosphino)biphenyl as a ligand and triethylamine as a stoichiometric base .


Molecular Structure Analysis

Oxindole has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . It is a modified indoline with a substituted carbonyl at the second position of the 5-member indoline ring .


Chemical Reactions Analysis

Oxindole and its related derivatives show chemical reactivity in the presence of chiral and achiral catalysts . The research findings on the naturally existing 2-oxindole core and a variety of synthetic compounds having a 2-oxindole core are discussed .


Physical And Chemical Properties Analysis

Oxindole has a molecular formula of C8H7NO and a molecular weight of 133.15 . It has a density of 1.2±0.1 g/cm3, a boiling point of 312.7±31.0 °C at 760 mmHg, and a flash point of 177.8±9.8 °C .

Scientific Research Applications

Oxindole in Medicinal Chemistry

Oxindole is a pharmacologically significant scaffold with various biological properties relevant to medicinal chemistry. It has a simple structure and is commonly found in plant-based alkaloids, making it a key component in drug discovery. Oxindole and its derivatives exhibit a range of biological activities, including anticancer, antimicrobial, antiviral, antileishmanial, antitubercular, antioxidative, and other activities. This versatility in biological functions makes oxindole a valuable scaffold for designing biological drug agents (Khetmalis, Shivani, Murugesan, & Chandra Sekhar, 2021).

Broad Range of Biological Effects

Oxindoles are known for their extensive biological effects, including antiviral, antifungal, antibacterial, antiproliferative, anticancer, anti-inflammatory, antihypertensive, and anticonvulsant activities. The chemistry of oxindoles and their derivatives is a significant focus in synthetic organic and medicinal chemistry due to these diverse biological activities (Rudrangi, Bontha, Manda, & Bethi, 2011).

Electrophysiological Studies

Electrophysiological studies on oxindole, particularly its impact on neurotransmission in the hippocampal region, highlight its significance in understanding neurological conditions. Such studies provide insights into how oxindole affects neuronal excitability and action potential generation, offering a pathophysiological perspective (Mannaioni et al., 1998).

Oxindole in Organic Synthesis

Oxindole's role as a starting material in diverse organic reactions is significant, with its applications extending to the synthesis of bioactive compounds. This underlines the versatility of oxindole derivatives in organic chemistry and their pharmaceutical importance (Ziarani, Javadi, & Mohajer, 2021).

Oxindole as a Scaffold in Drug Design

The pharmacological activities of oxindole, including anti-cancer, anti-HIV, antidiabetic, antibacterial, and other activities, make it a valuable scaffold in drug design. Its role in synthesizing novel oxindole derivatives with improved pharmacological implications is a key area of research (Kaur, 2018).

Safety And Hazards

Oxindole is harmful if swallowed . In excess, it can cause sedation, muscle weakness, hypotension, and coma . Personal protective equipment should be used when handling oxindole .

Future Directions

The development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings is an ongoing significant objective in organic and medicinal chemistry . The data compiled provides broad information related to the bioactive product design, development, and applications of 2-oxindoles .

properties

IUPAC Name

1,3-dihydroindol-2-one
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InChI

InChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2,(H,9,10)
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InChI Key

JYGFTBXVXVMTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H7NO
Source PubChem
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DSSTOX Substance ID

DTXSID80870389
Record name 1,3-Dihydro-2H-indol-2-one
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Molecular Weight

133.15 g/mol
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Physical Description

White to brown powder; [Alfa Aesar MSDS]
Record name 2-Oxindole
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Vapor Pressure

0.000132 [mmHg]
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Product Name

Oxindole

CAS RN

59-48-3
Record name Oxindole
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Record name 1,3-Dihydro-(2H)-indol-2-one
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Synthesis routes and methods I

Procedure details

U.S. Pat. Nos. 4,045,576 and 4,126,635 disclose methods for the preparation of 7-benzoylindolin-2-ones. According to one method, 1-aminoindolin-2-one is reacted with a phenylacetone to give a 1-(α-methylphenethylindenimino) indolin-2-one which is cyclized in ethanolic hydrogen chloride to an ethyl α-(2-methyl-3-phenylindol-7-yl)acetate. This indolylester is treated with ozone in acetic acid solution to give an ethyl 2-acetamido-3-benzoylphenylacetate which is hydrolyzed and cyclized in dilute mineral acid to a 7-benzoylindolin-2-one.
[Compound]
Name
7-benzoylindolin-2-ones
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Synthesis routes and methods II

Procedure details

in a polar solvent with hydrazine hydrate in the presence of a tertiary amine catalyst, characterized in that the isatin is converted to the corresponding isatin hydrazone at a temperature of from 15 to 185° C. which is directly reacted further by adding a diazabicyclooctane and/or diazabicycloundecane and/or ethyldiisopropylamine catalyst a temperatures of from 100 to 185° C. while distilling off the water of reaction formed to give the corresponding 2-oxindole of the formula which is then isolated by distilling off the solvent and crystallizing out of the reaction mixture.
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diazabicyclooctane
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diazabicycloundecane
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[Compound]
Name
tertiary amine
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catalyst
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Synthesis routes and methods III

Procedure details

14.8 g of isatin (99 mmol, 98.2% purity) were initially charged into a 250 ml three-neck flask and 150 ml of 2-ethylhexanol were added. 6.0 g of hydrazine hydrate (117 mmol; 98% purity) were added with stirring. The reaction mixture was heated to 90° C. for 15 min to form the isatin hydrazone (yellow suspension). The water of reaction was azeotropically removed at 90° C./100 mbar using 1-hexanol. 2.4 g of DABCO (21 mmol, 98%) were then added and the suspension heated to 130° C. for 2.5 h. After the end of the reaction (GC analysis: hydrazone 0.3 area %), 100 ml of 1-hexanol were distilled off (80° C./50 mbar). The remaining solution was cooled to 5° C., the precipitated solid filtered off and dried in a vacuum drying cupboard at 70° C. Altogether, 8.0 g of dry 2-oxindole product (light brown) were obtained which corresponded to an overall yield of 66.5%. Purity: 99.9 area %.
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2.4 g
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[Compound]
Name
hydrazone
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reactant
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Quantity
100 mL
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reactant
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Yield
66.5%

Synthesis routes and methods IV

Procedure details

Chem. Educ. 1993, 70 (4), p. 332 discloses that 2-oxindoles are prepared by a two-step reaction, the first step of which comprises reacting isatin with hydrazine hydrate in anhydrous methanol to give the intermediate isatin hydrazone and isolating and purifying the intermediate. In the second step, the purified and dried intermediate is subjected to a Wolf-Kishner reduction in an anhydrous ethanol solution in the presence of a strong base such as sodium ethoxide. The yields achieved by this preparation method are up to about 69%. However, the disadvantage of this variant is the necessity of isolating, purifying and drying the intermediate before the reduction step can take place. A further disadvantage is the use of expensive, anhydrous ethanol as solvent because of the readiness of sodium ethoxide to react with water. A further preparation variant is described by Synth. Commun. 1994, 24 (20), p. 2835-41. In this variant, isatin is first dissolved in pure hydrazine and then reacted with pure hydrazine under reflux to give 2-oxindole in yields of up to 76%. However, this method requires a large quantity of pure hydrazine which serves as solvent and as reagent. When pure hydrazine is used, there is known to be a risk of explosion on heating or on reaction with oxidizing agents, so that particular safety measures have to be taken. An improvement suggested by U.S. Pat. No. 5,973,165 comprises preparing 2-oxindoles by reacting isatin with hydrazine hydrate in the presence of a weak base as catalyst and in a polar solvent. In order to obtain the desired end product in pure form, after the end of the reaction, 2-oxindole (purity about 97%) is first extracted, the extract is dried and then dissolved in a suitable solvent, and activated carbon is then added to the solution to decolorize it. After filtering off the activated carbon, 2-oxindole is crystallized out of the solution and obtained in a purity of 99.5%. The yields which are obtained by this process according to Example 1 are around 85%, but otherwise from 52 to 72%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxindole
Reactant of Route 2
Oxindole
Reactant of Route 3
Oxindole
Reactant of Route 4
Oxindole
Reactant of Route 5
Oxindole
Reactant of Route 6
Oxindole

Citations

For This Compound
33,100
Citations
AS Kende, JC Hodges - Synthetic Communications, 1982 - Taylor & Francis
… To our knowledge, no satisfactory one-step procedure exists for the efficient and controlled alkylation of an N-unsubstituted oxindole at the 3-position. Attempts by several groups to react …
Number of citations: 111 www.tandfonline.com
AD Marchese, EM Larin, B Mirabi… - Accounts of Chemical …, 2020 - ACS Publications
… of the spirocyclic oxindole products as determined … the oxindole scaffold in a variety of ways (Scheme 2). Generally, we envisioned that there are two main disconnections of the oxindole …
Number of citations: 129 pubs.acs.org
WC Sumpter - Chemical Reviews, 1945 - ACS Publications
… In the Englishand German literature oxindole is frequently called indolinone. … sodium amalgam in acid medium gave oxindole. One convenient procedure for preparingoxindole is that of …
Number of citations: 75 pubs.acs.org
SF Martin, JE Hunter, B Benage… - Journal of the …, 1991 - ACS Publications
A concise and general entry to representative indole alkaloids of the yohimboid, heteroyohimboid, corynantheoid, and 2-oxindole classes has been developed exploiting a strategy that …
Number of citations: 118 pubs.acs.org
M Ma, Y Zhu, Q Sun, X Li, J Su, L Zhao… - Chemical …, 2015 - pubs.rsc.org
A new strategy for the construction of optically active 5′-CF3 spiro[pyrrolidin-3,2′-oxindole] was described. A series of unprecedented 1,3-dipoles were obtained by condensation of …
Number of citations: 121 pubs.rsc.org
YM Khetmalis, M Shivani, S Murugesan… - Biomedicine & …, 2021 - Elsevier
… , however, a several oxindole derivatives have been … oxindole derivatives with an improved range of pharmacological implications as well as identifying drugs possessing oxindole core, …
Number of citations: 124 www.sciencedirect.com
G Zhu, Q Wei, H Chen, Y Zhang, W Shen, J Qu… - Organic …, 2017 - ACS Publications
… to the oxindole skeleton. To our delight, exposure of the spiro[pyrrolidine-2,3′-oxindole] to … the spiro[pyrrolidine-2,3′-oxindole] product by resaturation of the dihydropyrrole moiety. As …
Number of citations: 62 pubs.acs.org
M Kaur, M Singh, N Chadha, O Silakari - European Journal of Medicinal …, 2016 - Elsevier
… oxindole derivatives with fascinating biological activities. This progress towards synthetic oxindole … substituents around the oxindole nucleus resulted in several oxindole based kinase …
Number of citations: 246 www.sciencedirect.com
JA Xiao, HG Zhang, S Liang, JW Ren… - The Journal of …, 2013 - ACS Publications
A series of novel dispirooxindole derivatives, 3-acetyl-5-phenyl-pyrrolo(spiro-[2.3′]-1′-benzyl-oxindole)-spiro-[4.3″]-1″-benzyl-oxindoles, were synthesized via 1,3-dipolar …
Number of citations: 92 pubs.acs.org
G Cerchiaro, AMC Ferreira - Journal of the Brazilian Chemical Society, 2006 - SciELO Brasil
SciELO - Brasil - Oxindoles and copper complexes with oxindole-derivatives as potential pharmacological agents Oxindoles and copper complexes with oxindole-derivatives as …
Number of citations: 217 www.scielo.br

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